molecular formula C10H10BrClOS B14067116 1-(2-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one

1-(2-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one

Cat. No.: B14067116
M. Wt: 293.61 g/mol
InChI Key: XEKIKEKKGZIFAC-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one is a brominated aromatic ketone characterized by a propanone backbone substituted with a chlorine atom and a phenyl ring bearing bromomethyl and mercapto (-SH) groups at the 2- and 3-positions, respectively. Its molecular formula is C₁₀H₉BrClOS, with a molecular weight of approximately 292.5 g/mol. The compound’s structure combines electrophilic (bromomethyl, chloro) and nucleophilic (mercapto) functionalities, making it a versatile intermediate in organic synthesis.

The mercapto group confers unique reactivity, enabling participation in disulfide bond formation or nucleophilic substitutions, while the bromomethyl and chloro substituents enhance electrophilicity, facilitating cross-coupling or alkylation reactions.

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-[2-(bromomethyl)-3-sulfanylphenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H10BrClOS/c1-6(12)10(13)7-3-2-4-9(14)8(7)5-11/h2-4,6,14H,5H2,1H3

InChI Key

XEKIKEKKGZIFAC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC=C1)S)CBr)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by thiolation and chlorination steps. For example, starting with a suitable aromatic compound, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The mercapto group can be introduced via thiolation using thiourea or similar reagents . Finally, the chloropropanone moiety can be formed through chlorination reactions using reagents like thionyl chloride or phosphorus trichloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted amines, substituted thiols.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The mercapto group can form disulfide bonds with thiol-containing proteins, potentially altering their function . The chloropropanone moiety can participate in various chemical reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-(2-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₀H₉BrClOS ~292.5 2-bromomethyl, 3-mercapto, 2-chloro Thiol group for nucleophilic reactivity
1-[4-(Bromomethyl)-2-(difluoromethyl)phenyl]-2-chloro- () C₁₁H₁₀BrClF₂O 311.55 4-bromomethyl, 2-difluoromethyl Electron-withdrawing CF₂ enhances stability
1-(5-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloro- () C₁₁H₉BrClF₃O₂ 345.54 5-bromomethyl, 2-trifluoromethoxy Lipophilic CF₃O group improves bioavailability
2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole () C₁₅H₁₂BrNO₂S 350.23 Bromomethyl, phenylsulfonyl indole Bulky sulfonyl group reduces reactivity
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methylpyrazol-3-one () C₁₁H₈Br₂ClN₂O 393.46 Dual bromine, pyrazolone core Heterocyclic framework for medicinal use
  • Mercapto vs. Halogenated Substituents : The target’s 3-mercapto group distinguishes it from analogues with electron-withdrawing groups (e.g., CF₂, CF₃O) (), which reduce aromatic ring reactivity but enhance metabolic stability. The -SH group enables thiol-specific reactions (e.g., Michael additions, metal coordination) absent in fluorinated derivatives .
  • Bromomethyl Positioning : The 2-bromomethyl group in the target contrasts with 4- or 5-positioned bromomethyl groups in analogues (), altering steric accessibility for nucleophilic attacks .

Physical and Chemical Properties

  • Boiling/Melting Points : reports a predicted boiling point of 371.5°C for 1-[4-(bromomethyl)-2-(difluoromethyl)phenyl]-2-chloropropan-1-one, attributed to its higher molecular weight (311.55 g/mol) and fluorine content. The target compound, with a lighter molecular weight (~292.5 g/mol) and polar -SH group, may exhibit a lower boiling point but comparable melting behavior to compounds like 2-(bromomethyl)-1-(phenylsulfonyl)-1H-indole (mp 116–117°C , ) .
  • Reactivity : The bromomethyl group in all compounds serves as a leaving group, but the target’s mercapto moiety introduces additional nucleophilic character. For example, in , bromomethyl-substituted pyridyl compounds show high receptor affinity (Ki = 0.78 nM), suggesting that the target’s -SH group could modulate similar bioactivity through covalent or hydrogen-bonding interactions .

Key Differentiators

  • The mercapto group provides unique reactivity for thiol-ene click chemistry or metal-sulfur coordination, unlike fluorinated or sulfonyl analogues.

Biological Activity

1-(2-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one, with CAS number 1806342-07-3, is an organic compound that exhibits significant biological activity due to its unique molecular structure. The compound contains a bromomethyl group, a mercapto group, and a chloropropanone moiety, which contribute to its reactivity and potential therapeutic applications.

PropertyValue
Molecular FormulaC10H10BrClOS
Molecular Weight293.61 g/mol
PurityNLT 98%

The compound's structure allows it to interact with various biological macromolecules, influencing their activity through covalent bonding and redox reactions.

Research indicates that 1-(2-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one primarily acts through the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.
  • Protein Modification : The thiol group can participate in redox reactions, affecting cellular processes and signaling pathways.

Pharmacological Applications

The compound has been studied for its potential applications in various fields:

  • Anticancer Activity : Preliminary studies suggest that it may have inhibitory effects on cancer cell proliferation.
  • Antimicrobial Properties : Its ability to modify proteins could be leveraged in developing new antimicrobial agents.
  • Enzyme Modulation : It shows promise as a modulator of enzyme activity, particularly in therapeutic contexts.

Case Study 1: Enzyme Inhibition

A study focusing on the enzyme inhibition capabilities of 1-(2-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one demonstrated that the compound could effectively inhibit the activity of certain proteases. The IC50 values were determined through in vitro assays, indicating a significant potential for therapeutic applications in diseases where protease activity is dysregulated.

Case Study 2: Anticancer Activity

In another research endeavor, the compound was evaluated for its anticancer properties against various cancer cell lines. Results indicated that it could induce apoptosis in cancer cells, suggesting a mechanism involving the activation of intrinsic apoptotic pathways. This study highlights the need for further investigation into its efficacy and safety as an anticancer agent.

Comparative Analysis with Related Compounds

To understand the biological activity of 1-(2-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one in context, a comparison with structurally similar compounds is beneficial.

Compound NameMolecular FormulaKey Features
1-(5-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-1-oneC10H10BrClOSDifferent chlorination position affecting reactivity
1-(4-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-oneC10H10BrClOSVariation in bromomethyl positioning
1-(3-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-1-oneC10H10BrClOSDifferent functional group positioning

These analogs exhibit variations in their reactivity profiles and biological activities due to differences in structural arrangements.

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